(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester Butanoic acid, 2-hydroxy-2-(1-methoxyethyl)-3-methyl-, (2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl)methyl ester, (7aS-(7(2R*(S*)),7aR*))- is a natural product found in Heliotropium bacciferum and Heliotropium europaeum with data available.
Brand Name: Vulcanchem
CAS No.: 488-00-6
VCID: VC3804331
InChI: InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16+/m1/s1
SMILES: CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O
Molecular Formula: C16H27NO4
Molecular Weight: 297.39 g/mol

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester

CAS No.: 488-00-6

Cat. No.: VC3804331

Molecular Formula: C16H27NO4

Molecular Weight: 297.39 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester - 488-00-6

Specification

CAS No. 488-00-6
Molecular Formula C16H27NO4
Molecular Weight 297.39 g/mol
IUPAC Name [(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate
Standard InChI InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16+/m1/s1
Standard InChI Key AORFDVNAPHMKAU-INWMFGNUSA-N
Isomeric SMILES C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC
SMILES CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O
Canonical SMILES CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O

Introduction

Structural and Stereochemical Features

Core Architecture

Heleurine belongs to the pyrrolizidine alkaloid family, featuring a bicyclic pyrrolizidine nucleus (7aS configuration) esterified with a branched hydroxy acid moiety. The compound’s stereochemistry is critical to its biological activity, with absolute configurations confirmed as (2R,7aS) through advanced spectroscopic methods. The ester linkage connects the necine base (pyrrolizidine) to the necic acid component, (2R)-2-hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid, introducing both hydrophilic and lipophilic regions .

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular formulaC₁₆H₂₇NO₄
Molecular weight297.39 g/mol
Density1.12 g/cm³
Boiling point408.8°C (predicted)
CAS Registry Number488-00-6

Natural Occurrence and Biosynthesis

Botanical Sources

Heleurine is primarily isolated from Heliotropium indicum L. (Boraginaceae), a plant traditionally used in Ayurvedic medicine for treating inflammatory and infectious diseases . The compound accumulates in aerial parts, with concentrations varying seasonally and geographically .

Biosynthetic Pathways

Pyrrolizidine alkaloids like Heleurine derive from homospermidine, a polyamine precursor. The necine base originates from putrescine via spermidine intermediates, while the necic acid component is synthesized through branched-chain amino acid metabolism . Esterification of these moieties occurs enzymatically, though the specific enzymes in H. indicum remain uncharacterized .

Physicochemical and Spectroscopic Properties

Solubility and Stability

Heleurine exhibits limited water solubility (logP ≈ 1.29) , favoring organic solvents like chloroform and ethyl acetate. The compound is sensitive to acidic hydrolysis, which cleaves the ester bond, releasing hepatotoxic pyrrolic metabolites .

Spectroscopic Characterization

  • Mass Spectrometry: Characteristic fragments at m/z 80 (pyrrolizidine core) and m/z 138 (necic acid moiety) confirm its structure .

  • NMR: ¹H NMR signals at δ 3.35 (methoxy group) and δ 4.85 (ester carbonyl) align with stereochemical models .

Pharmacological Activities

Antioxidant Capacity

In vitro assays suggest Heleurine scavenges DPPH radicals (IC₅₀ ≈ 45 µM), though this activity is weaker than ascorbic acid . Its methoxyethyl group may donate electrons to stabilize free radicals.

Toxicological Considerations

Hepatotoxicity

Like most PAs, Heleurine is metabolized in the liver to dehydropyrrolizidine derivatives, which alkylate DNA and proteins, causing veno-occlusive disease . Chronic exposure to 1–2 mg/kg in rats induces histopathological changes in hepatocytes .

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies unsaturated PAs as Group 2B carcinogens. While Heleurine’s carcinogenic potential is unstudied, structural analogs like lasiocarpine are confirmed mutagens .

Analytical and Industrial Applications

Quality Control in Phytopharmaceuticals

Heleurine serves as a biomarker in HPLC-UV assays (λ = 254 nm) to standardize H. indicum-based formulations . Retention times (tᵣ ≈ 12.3 min) and peak purity are validated per ICH guidelines .

Synthetic Chemistry

The compound’s stereochemical complexity makes it a challenging target for total synthesis. Current routes involve:

  • Enantioselective aldol condensation to construct the necic acid .

  • Pd-catalyzed coupling to attach the pyrrolizidine moiety.
    Yields remain suboptimal (<20%), necessitating improved catalytic systems .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator